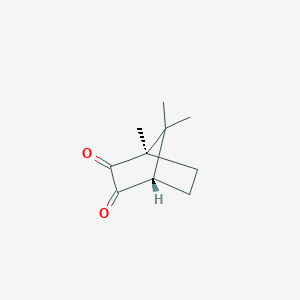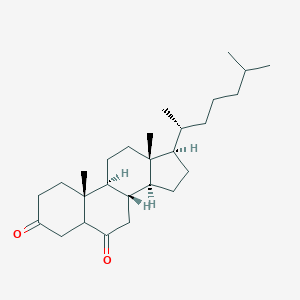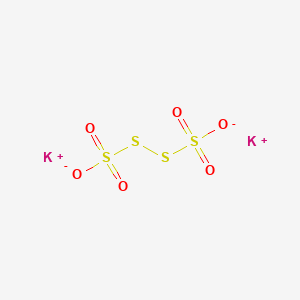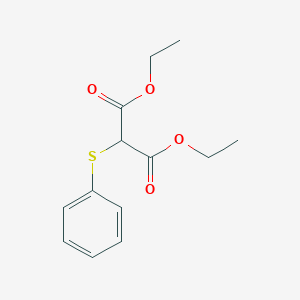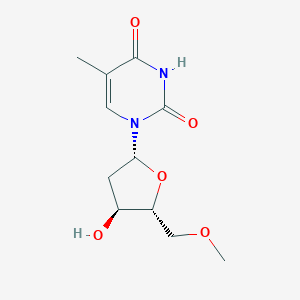
5'-o-Methylthymidine
Overview
Description
5’-O-Methylthymidine is a modified nucleoside that is structurally similar to thymidine. It is characterized by the presence of a methyl group at the 5’ position of the sugar moiety.
Mechanism of Action
Target of Action
5’-O-Methylthymidine, a modified nucleoside, primarily targets the RNA-induced silencing complex (RISC) , specifically interacting with the human effector protein Argonaute 2 (Ago2) . Ago2 plays a crucial role in the RNA interference (RNAi) pathway, where it binds to small interfering RNAs (siRNAs) and mediates mRNA cleavage .
Mode of Action
The compound is incorporated at the 5’-end of siRNA strands. The presence of 5’-O-Methylthymidine (X) at the 5’-end of the antisense strand can significantly affect the RNAi activity . This modification can cause steric or electrostatic repulsion between the methyl group of X and the cationic residues in the MID domain pocket of hAgo2, potentially destabilizing RISC .
Biochemical Pathways
5’-O-Methylthymidine is involved in the RNAi pathway, a gene regulatory process. In this pathway, siRNAs base pair with full complementarity to an mRNA target strand and induce mRNA cleavage by Ago2 . The modification of siRNA with 5’-O-Methylthymidine can affect strand selection during the formation of the RISC loading complex (RLC) or RISC .
Pharmacokinetics
Chemical modifications to therapeutic nucleic acids, like 5’-o-methylthymidine, are used to modulate properties such as nuclease resistance, target engagement, enzymatic activity, and cell uptake . These modifications can potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The incorporation of 5’-O-Methylthymidine at the 5’-end of the antisense strand of siRNA can lead to a significant reduction in RNAi efficiency . The modification of the 5’-end of the sense strand with 5’-o-methylthymidine can potentially eliminate off-target effects of the strand .
Biochemical Analysis
Biochemical Properties
5’-o-Methylthymidine interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in RNA interference (RNAi) efficiencies of small interfering RNAs (siRNAs). The presence of 5’-o-Methylthymidine at the 5’-end of the antisense strand of siRNAs can significantly affect the silencing effect .
Cellular Effects
The presence of 5’-o-Methylthymidine in siRNAs can influence various cellular processes. It can affect the strand selection into human Argonaute 2 (hAgo2), a key protein in the RNA-induced silencing complex (RISC), and the resulting RNAi activity .
Molecular Mechanism
The mechanism of action of 5’-o-Methylthymidine involves its interaction with the RNA-induced silencing complex (RISC). The presence of 5’-o-Methylthymidine at the 5’-end of the antisense strand of siRNAs can cause steric or electrostatic repulsion with the cationic residues in the MID domain pocket of hAgo2, destabilizing RISC .
Temporal Effects in Laboratory Settings
It is known that modifications at the 5’-end of siRNAs can affect RNAi efficiencies .
Metabolic Pathways
5’-o-Methylthymidine is involved in the metabolism of S-adenosylmethionine (Ado-Met), a universal donor of methyl groups in biological methylation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Methylthymidine typically involves the methylation of thymidine. One common method is the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of 5’-O-Methylthymidine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5’-O-Methylthymidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield deoxy derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various methylated and deoxy derivatives, which have distinct biological activities and applications .
Scientific Research Applications
5’-O-Methylthymidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides.
Biology: It serves as a probe in nucleic acid research to study DNA and RNA interactions.
Industry: It is used in the production of diagnostic reagents and as a standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
Thymidine: The parent compound, which lacks the methyl group at the 5’ position.
5-Methylcytidine: Another modified nucleoside with a methyl group at the 5 position of the cytidine base.
2’-O-Methylthymidine: A similar compound with a methyl group at the 2’ position of the sugar moiety.
Uniqueness
5’-O-Methylthymidine is unique due to its specific methylation at the 5’ position, which imparts distinct chemical and biological properties. This modification enhances its stability and resistance to enzymatic degradation, making it a valuable tool in various research and therapeutic applications .
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(methoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-6-4-13(11(16)12-10(6)15)9-3-7(14)8(18-9)5-17-2/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCKNHCDUKONFQ-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560858 | |
| Record name | 5'-O-Methylthymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14504-60-0 | |
| Record name | 5'-O-Methylthymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







